(R)-C3-TunePhos
Overview
Description
(R)-C3-TunePhos is a novel synthetic phospholipid analog that has recently been developed as a potential tool for studying the structure and function of cell membranes. It is a phospholipid analog with a unique structure, consisting of three chiral centers, which makes it an attractive candidate for studying the effects of chirality on membrane properties. The unique structure of (R)-C3-TunePhos has allowed for the study of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
Redox-neutral domino reaction of arylethynylbenzylidenearylpentynones catalyzed by gold catalyst
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used as a ligand in the redox-neutral domino reaction of arylethynylbenzylidenearylpentynones, which is catalyzed by a gold catalyst .
Asymmetric allylic O-alkylation
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in the asymmetric allylic O-alkylation .
Asymmetric alkylation of racemic secondary phosphines catalyzed by ruthenium chiral diphosphine hydride complexes
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in the asymmetric alkylation of racemic secondary phosphines, which is catalyzed by ruthenium chiral diphosphine hydride complexes .
Stereoselective preparation of cyclopropylcarboxaldehydes via Rh-catalyzed asymmetric hydroformylation of cyclopropenes
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in the stereoselective preparation of cyclopropylcarboxaldehydes via Rh-catalyzed asymmetric hydroformylation of cyclopropenes .
Rhodium-catalyzed asymmetric hydrogenations
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in Rhodium-catalyzed asymmetric hydrogenations . It provides comparable or superior enantioselectivities and catalytic abilities to BINAP in Ru-catalyzed asymmetric hydrogenations of β-keto esters, cyclic β-(acylamino)acrylates, and α-phthalimide ketones .
Asymmetric Hydrogenation
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in Chiral Quest Phosphine Ligands for Asymmetric Hydrogenation .
Asymmetric Hydrogenation of β-Keto Esters
- Scientific Field : Organic Chemistry
- Application Summary : “®-C3-TunePhos” is used in the Ru-catalyzed asymmetric hydrogenation of β-keto esters . It provides comparable or superior enantioselectivities and catalytic abilities to BINAP .
Asymmetric Hydrogenation of Cyclic β-(acylamino)acrylates
properties
IUPAC Name |
(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXSUJKFAATAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-C3-TunePhos | |
CAS RN |
301847-89-2 | |
Record name | R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.